REACTION_CXSMILES
|
Br[N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=O.Br[C:10]1[CH:14]=[CH:13][NH:12][C:11]=1Br>>[NH:12]1[CH:13]=[CH:14][CH:10]=[C:11]1[CH:4]1[CH2:3][NH:2][C:6](=[O:7])[CH2:5]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(NC=C1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be obtained
|
Name
|
|
Type
|
|
Smiles
|
N1C(=CC=C1)C1CC(NC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |